molecular formula C9H11NO2 B3228044 3-Methoxy-5-methylbenzamide CAS No. 1261482-85-2

3-Methoxy-5-methylbenzamide

Cat. No.: B3228044
CAS No.: 1261482-85-2
M. Wt: 165.19 g/mol
InChI Key: AEJYWZXVUKGHSP-UHFFFAOYSA-N
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Description

3-Methoxy-5-methylbenzamide is an organic compound with the molecular formula C9H11NO2. It belongs to the class of benzamides, which are derivatives of benzoic acid. This compound is characterized by a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring, along with an amide functional group (-CONH2).

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-5-methylbenzamide typically involves the reaction of 3-methoxy-5-methylbenzoic acid with ammonia or an amine derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) to facilitate the formation of the amide bond.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as recrystallization and purification using techniques like column chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the methyl group attached to the benzene ring, forming carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like chlorine (Cl2) in the presence of a catalyst.

Major Products Formed:

    Oxidation: Formation of 3-methoxy-5-methylbenzoic acid.

    Reduction: Formation of 3-methoxy-5-methylbenzylamine or 3-methoxy-5-methylbenzyl alcohol.

    Substitution: Formation of various substituted benzamides depending on the substituent introduced.

Scientific Research Applications

3-Methoxy-5-methylbenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may act as an inhibitor of certain enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    3-Methoxybenzamide: Lacks the methyl group, making it less hydrophobic.

    5-Methylbenzamide: Lacks the methoxy group, affecting its electronic properties.

    3,5-Dimethylbenzamide: Contains two methyl groups, altering its steric and electronic characteristics.

Uniqueness: 3-Methoxy-5-methylbenzamide is unique due to the presence of both methoxy and methyl groups, which influence its reactivity and interactions with other molecules. This combination of functional groups can enhance its solubility, stability, and biological activity compared to similar compounds.

Properties

IUPAC Name

3-methoxy-5-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO2/c1-6-3-7(9(10)11)5-8(4-6)12-2/h3-5H,1-2H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJYWZXVUKGHSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10856191
Record name 3-Methoxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261482-85-2
Record name 3-Methoxy-5-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10856191
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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